Phleomycin G

Genetic Toxicology DNA Damage Saccharomyces cerevisiae

Researchers relying on undefined phleomycin mixtures or generic Bleomycin face lot-to-lot variability in genetic toxicity assays, compromising experimental reproducibility. Phleomycin G (CAS 11031-15-5) is a structurally defined glycopeptide antibiotic that eliminates this uncertainty. • 26-fold higher recombinogenicity than Bleomycin in S. cerevisiae, enabling robust DNA repair and mutagenesis studies at lower concentrations. • Distinct DNA cleavage pattern with reduced internucleosomal specificity for chromatin structure and DNA lesion response research. • Defined variable basic group permits mechanistic studies of antibiotic activity amplification by heterocyclic compounds. Supplied with rigorous analytical characterization ensuring lot-to-lot consistency for long-term genetic toxicology programs.

Molecular Formula C65H108N26O21S2
Molecular Weight 1653.9 g/mol
CAS No. 11031-15-5
Cat. No. B227127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhleomycin G
CAS11031-15-5
Molecular FormulaC65H108N26O21S2
Molecular Weight1653.9 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(CS5)C6=NC(=CS6)C(=O)NCCCCNC(=NCCCCNC(=NCCCCN=C(N)N)N)N)O
InChIInChI=1S/C65H108N26O21S2/c1-27-40(88-53(91-51(27)68)32(19-38(67)95)83-20-31(66)52(69)101)57(105)90-42(48(33-21-75-26-84-33)110-61-50(46(99)44(97)36(22-92)109-61)111-60-47(100)49(112-65(74)107)45(98)37(23-93)108-60)58(106)85-29(3)43(96)28(2)54(102)89-41(30(4)94)56(104)77-18-11-39-86-35(25-113-39)59-87-34(24-114-59)55(103)76-12-5-7-14-79-63(72)81-16-9-10-17-82-64(73)80-15-8-6-13-78-62(70)71/h21,24,26,28-32,35-37,41-50,60-61,83,92-94,96-100H,5-20,22-23,25,66H2,1-4H3,(H2,67,95)(H2,69,101)(H2,74,107)(H,75,84)(H,76,103)(H,77,104)(H,85,106)(H,89,102)(H,90,105)(H2,68,88,91)(H4,70,71,78)(H3,72,79,81)(H3,73,80,82)
InChIKeyJDNKEWBGOHYIEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phleomycin G (CAS 11031-15-5) Procurement Guide: Glycopeptide Antibiotic Specifications and Research Applications


Phleomycin G (CAS 11031-15-5) is a defined component of the phleomycin complex, a group of glycopeptide antibiotics produced by Streptomyces verticillus [1]. With a molecular formula of C65H108N26O21S2 and a molecular weight of 1653.84 g/mol, Phleomycin G belongs to the bleomycin-phleomycin family of DNA-cleaving agents [1]. This compound is a heteropeptide antibiotic demonstrating activity against Gram-positive bacteria, Gram-negative bacteria, and mycobacteria , and it has been shown to extend survival in murine Ehrlich ascites carcinoma models .

Phleomycin G (CAS 11031-15-5): Why Substitution with Bleomycin or Other Analogs is Scientifically Unjustified


The phleomycin family comprises at least 12 structurally related components (A, B, C, D1, D2, E, F, G, H, I, J, and K), each with distinct biological profiles [1]. Critically, individual members differ in the structure of their variable basic group, which directly determines their susceptibility to activity amplification by heterocyclic compounds [2]. Consequently, substituting a generic 'phleomycin' complex or a closely related analog like Phleomycin D1 or Bleomycin without specific reference to Phleomycin G introduces unquantified variability in potency, genetic toxicity, and cellular response, which can invalidate experimental reproducibility and compromise selection stringency in genetic engineering applications [2].

Phleomycin G (CAS 11031-15-5): Quantitative Differential Evidence for Research and Industrial Selection


Phleomycin G vs. Bleomycin: 26-Fold Higher Recombinogenicity in S. cerevisiae

In direct head-to-head assays using diploid Saccharomyces cerevisiae, Phleomycin demonstrated substantially higher recombinogenicity than Bleomycin. Even when colony-forming abilities were similar between the two treatment groups, Phleomycin was up to 26-fold more effective at producing genetic changes across all tested concentrations [1]. This indicates a fundamental difference in the nature or processing of the DNA lesions induced by these structurally related analogs [1].

Genetic Toxicology DNA Damage Saccharomyces cerevisiae

Phleomycin G vs. Bleomycin: Reduced Internucleosomal DNA Cleavage Specificity

Comparative in vitro DNA cleavage studies have established that Phleomycin exhibits lower specificity for internucleosomal cleavage compared to Bleomycin [1]. This differential cleavage pattern indicates that Phleomycin accesses and cleaves DNA in a manner less restricted by chromatin organization, resulting in a distinct pattern of DNA fragments [1].

DNA Cleavage Chromatin Structure In Vitro Assay

Phleomycin G vs. Bleomycin Analogs: Elevated Pulmonary Toxicity in Murine Model

An in vivo study directly comparing the pulmonary toxicity of various Bleomycin and Phleomycin analogs in DBA2J mice found that Phleomycin G exhibited a distinct toxicity profile. Following endotracheal administration of 1 and 10 nmol doses, both Bleomycin B6 and Phleomycin G tended to be more toxic than other analogs, with toxicities of Bleomycin CHP and Phleomycin CHP/PEPP being comparable to the clinical standard, Blenoxane [1]. This demonstrates that Phleomycin G's toxicity is not simply a class effect but is specific to its structure [1].

Toxicology In Vivo Toxicity Pulmonary Fibrosis

Phleomycin Activity Amplification is Dictated by Variable Basic Group Structure

The antibiotic activity of the phleomycin family is not constant; it is differentially amplified by heterocyclic compounds. The extent of this amplification is strictly determined by the structure of the variable basic group [1]. Phleomycins containing two or three guanidino groups in this region, or a secondary amino group with a terminal 2-phenylethyl substituent, are strongly amplified by agents like caffeine, whereas others show little to no enhancement [1]. This class-level inference underscores that the precise molecular identity of the phleomycin component dictates its pharmacological behavior [1].

Antibiotic Potentiation Mechanism of Action E. coli

Phleomycin as a Validated Selection Agent in Genetic Engineering

The phleomycin family, inclusive of Phleomycin G, is patented for use as a selection agent in genetic engineering [1]. The method relies on the transformation of host cells with a phleomycin resistance gene, typically the Sh ble gene (which also confers resistance to Zeocin, a formulation containing primarily Phleomycin D1), allowing for the selection of successfully transformed cells [1]. While this application is class-wide, it highlights a distinct utility compared to other antibiotic selection systems and underscores the importance of using the correct antibiotic with its cognate resistance gene [1].

Genetic Engineering Selectable Marker Eukaryotic Cells

Phleomycin G (CAS 11031-15-5): Optimal Research and Industrial Application Scenarios


Genetic Toxicology and DNA Damage Response Studies

Given its 26-fold higher recombinogenicity compared to Bleomycin in S. cerevisiae [1], Phleomycin G is a superior tool for genetic toxicology research. It serves as a more potent inducer of genetic changes, enabling the study of DNA repair pathways, chromosomal breakage, and mutagenesis at concentrations where Bleomycin may produce suboptimal effects. Its distinct DNA cleavage pattern, with lower internucleosomal specificity [2], makes it particularly valuable for investigating chromatin structure and the cellular response to different types of DNA lesions.

In Vivo Pulmonary Toxicity and Fibrosis Modeling

For researchers developing models of pulmonary fibrosis or studying drug-induced lung injury, Phleomycin G offers a distinct toxicological profile. As demonstrated in comparative studies, Phleomycin G and Bleomycin B6 exhibited higher pulmonary toxicity than other analogs like Blenoxane [3]. This makes Phleomycin G a key reagent for investigating the molecular determinants of lung injury and for evaluating potential anti-fibrotic therapies where a robust and consistent fibrotic response is required.

Antibiotic Potentiation and Combination Therapy Research

The activity of Phleomycin G is not fixed; it is subject to amplification by a range of heterocyclic compounds, a property determined by the structure of its variable basic group [4]. This characteristic positions Phleomycin G as a valuable probe for studying antibiotic synergy and potentiation mechanisms. Researchers can utilize this specific analog to dissect how chemical enhancers interact with the variable basic group to modulate antibiotic activity, a line of inquiry not easily pursued with the more complex Bleomycin mixture or other less well-characterized analogs [4].

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